Cas no 115654-59-6 (Boc-L-Leu-nitrile)
Boc-L-Leu-nitrile Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate
- Boc-Leu-Nitrile
- Carbamic acid, N-[(1S)-1-cyano-3-methylbutyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(1S)-1-cyano-3-methylbutyl]carbamate
- (S)-N-Boc-Leucinenitrile
- (S)-N-tert-butyloxycarbonyl-1-cyano-3-methyl-butylamine
- (S)-tert-butyl 1-cyano-3-methylbutylcarbamate
- N-tert-butyloxycarbonyl leucine nitrile
- (S)-(1-Cyano-3-methylbutyl)carbamic acid tert-butyl ester
- BOC-L-LEU-NITRILE
- tris(tert-butyl N-[(1S)-1-cyano-3-Methylbutyl]carbaMate)
- Carbamic acid, (1-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester, (S)-
- Carbamic acid, [(1S)-1-cyano-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
- AKOS015841511
- tert-Butyl [(1S)-1-cyano-3-methylbutyl]carbamate
- 115654-59-6
- DTXSID50571694
- SCHEMBL2910891
- AKOS005146145
- AO-034/14994015
- tert-butyl 1-cyano-3-methylbutylcarbamate
- Boc-L-Leu-nitrile
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- Inchi: 1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t9-/m0/s1
- InChI Key: ZTELWEIFTFYNJS-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C#N)CC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 212.15200
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.1Ų
Experimental Properties
- Density: 1.129
- Boiling Point: 383.5 °C at 760 mmHg
- Flash Point: 185.8 °C
- Refractive Index: 1.449
- PSA: 62.12000
- LogP: 2.84028
Boc-L-Leu-nitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B015356-250mg |
Boc-L-Leu-nitrile |
115654-59-6 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B015356-500mg |
Boc-L-Leu-nitrile |
115654-59-6 | 500mg |
$ 455.00 | 2022-06-07 | ||
| TRC | B015356-1000mg |
Boc-L-Leu-nitrile |
115654-59-6 | 1g |
$ 725.00 | 2022-06-07 | ||
| Ambeed | A526634-1g |
(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate |
115654-59-6 | 97% | 1g |
$646.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758356-1g |
tert-Butyl (s)-(1-cyano-3-methylbutyl)carbamate |
115654-59-6 | 97% | 1g |
¥5426.00 | 2024-08-09 |
Boc-L-Leu-nitrile Suppliers
Boc-L-Leu-nitrile Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Boc-L-Leu-nitrile
Recent Advances in the Application of Boc-L-Leu-nitrile (CAS: 115654-59-6) in Chemical Biology and Pharmaceutical Research
Boc-L-Leu-nitrile (CAS: 115654-59-6) is a protected amino acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and nitrile functionality, serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its utility in various therapeutic contexts, including protease inhibition and targeted drug delivery systems.
One of the most notable advancements in the use of Boc-L-Leu-nitrile is its role in the synthesis of leucine-rich peptides, which are integral to the development of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Boc-L-Leu-nitrile could be efficiently incorporated into peptide chains to enhance their stability and bioavailability. The study highlighted the compound's ability to form stable intermediates during solid-phase peptide synthesis (SPPS), thereby improving yield and purity of the final products.
In addition to its synthetic applications, Boc-L-Leu-nitrile has been investigated for its potential in drug discovery. Researchers have utilized this compound to develop novel inhibitors targeting viral proteases, such as those associated with SARS-CoV-2. A recent preprint on bioRxiv detailed the use of Boc-L-Leu-nitrile-derived peptides in blocking the activity of the main protease (Mpro) of SARS-CoV-2, showcasing its promise as a scaffold for antiviral therapeutics. The study reported a significant reduction in viral replication in vitro, suggesting potential for further preclinical development.
Beyond its therapeutic potential, Boc-L-Leu-nitrile has also been employed in the development of imaging agents for biological studies. A 2022 publication in Chemical Communications described the synthesis of fluorescently labeled peptides using Boc-L-Leu-nitrile as a key building block. These peptides were used to track protein-protein interactions in real-time, providing valuable insights into cellular processes. The study underscored the compound's compatibility with diverse labeling strategies, making it a versatile tool for chemical biology research.
Despite these advancements, challenges remain in the large-scale production and application of Boc-L-Leu-nitrile. Issues such as cost-effectiveness and scalability need to be addressed to fully realize its potential in industrial settings. However, ongoing research efforts are focused on optimizing synthetic routes and exploring greener alternatives, which could pave the way for broader adoption of this compound in pharmaceutical manufacturing.
In conclusion, Boc-L-Leu-nitrile (CAS: 115654-59-6) continues to be a valuable asset in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug discovery, and imaging highlight its versatility and potential for future innovations. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.
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